molecular formula C13H19N3O2S B4841679 1-(Furan-2-ylmethyl)-3-[3-(2-oxopyrrolidin-1-yl)propyl]thiourea

1-(Furan-2-ylmethyl)-3-[3-(2-oxopyrrolidin-1-yl)propyl]thiourea

Cat. No.: B4841679
M. Wt: 281.38 g/mol
InChI Key: JBZFQMOSUQHCKM-UHFFFAOYSA-N
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Description

1-(Furan-2-ylmethyl)-3-[3-(2-oxopyrrolidin-1-yl)propyl]thiourea is a complex organic compound that features a furan ring, a pyrrolidinone moiety, and a thiourea group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Furan-2-ylmethyl)-3-[3-(2-oxopyrrolidin-1-yl)propyl]thiourea typically involves multiple steps:

    Formation of the Furan-2-ylmethyl Intermediate: This step involves the reaction of furan with a suitable alkylating agent to form the furan-2-ylmethyl intermediate.

    Introduction of the Pyrrolidinone Moiety: The intermediate is then reacted with a compound containing the pyrrolidinone group under specific conditions to introduce the pyrrolidinone moiety.

    Formation of the Thiourea Group: Finally, the compound is treated with thiourea or a thiourea derivative to form the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(Furan-2-ylmethyl)-3-[3-(2-oxopyrrolidin-1-yl)propyl]thiourea can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized under specific conditions to form furan derivatives.

    Reduction: The thiourea group can be reduced to form corresponding amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiourea group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furan-2-carboxylic acid, while reduction of the thiourea group may yield corresponding amines.

Scientific Research Applications

1-(Furan-2-ylmethyl)-3-[3-(2-oxopyrrolidin-1-yl)propyl]thiourea has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural properties.

    Industry: Used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(Furan-2-ylmethyl)-3-[3-(2-oxopyrrolidin-1-yl)propyl]thiourea involves its interaction with specific molecular targets. The thiourea group can form hydrogen bonds with proteins or enzymes, potentially inhibiting their activity. The furan and pyrrolidinone moieties may also interact with biological membranes or receptors, influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

    1-(Furan-2-ylmethyl)-3-[3-(2-oxopyrrolidin-1-yl)propyl]urea: Similar structure but with a urea group instead of thiourea.

    1-(Furan-2-ylmethyl)-3-[3-(2-oxopyrrolidin-1-yl)propyl]amine: Similar structure but with an amine group instead of thiourea.

Uniqueness

1-(Furan-2-ylmethyl)-3-[3-(2-oxopyrrolidin-1-yl)propyl]thiourea is unique due to the presence of the thiourea group, which imparts distinct chemical and biological properties

Properties

IUPAC Name

1-(furan-2-ylmethyl)-3-[3-(2-oxopyrrolidin-1-yl)propyl]thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O2S/c17-12-5-1-7-16(12)8-3-6-14-13(19)15-10-11-4-2-9-18-11/h2,4,9H,1,3,5-8,10H2,(H2,14,15,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBZFQMOSUQHCKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)CCCNC(=S)NCC2=CC=CO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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